2-Methyl-[1,8]naphthyridine
Overview
Description
2-Methyl-[1,8]naphthyridine is a heterocyclic compound with the molecular formula C9H8N2. It is a derivative of the naphthyridine family, characterized by two fused pyridine rings.
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine compounds have been found to exhibit diverse biological activities and photochemical properties . For instance, some naphthyridine compounds have reached the drug market for the treatment of bacterial infections .
Mode of Action
For example, Nicotinamide N-methyltransferase (NNMT), a S-adenosyl-l-methionine (SAM)-dependent enzyme, catalyzes N-methylation of nicotinamide (NA) and other pyridines to form N-methyl pyridinium ions .
Biochemical Pathways
Naphthyridine compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is classified as having high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Naphthyridine compounds are known to have diverse biological activities, including antibacterial effects .
Biochemical Analysis
Biochemical Properties
It is known that 1,8-naphthyridines, a class of compounds to which 2-Methyl-[1,8]naphthyridine belongs, have diverse biological activities . They are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems
Cellular Effects
It is known that 1,8-naphthyridines can have significant effects on various types of cells
Molecular Mechanism
It is known that 1,8-naphthyridines can have significant effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that 1,8-naphthyridines can have significant effects over time
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,8]naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, amines, thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
2-Methyl-[1,8]naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound of 2-Methyl-[1,8]naphthyridine, with similar structural features but lacking the methyl group.
1,5-Naphthyridine: Another isomer with different nitrogen atom arrangements, exhibiting distinct chemical properties and applications.
2-Amino-1,8-naphthyridine: A derivative with an amino group, used in various synthetic and biological applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-16-0 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1569-16-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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